3-(Trifluoromethyl)piperidin-3-ol
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Overview
Description
3-(Trifluoromethyl)piperidin-3-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to exhibit significant activity against various targets, such as the sars-cov-2 rna-dependent rna polymerase (rdrp) .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Related compounds have been shown to impact various biochemical pathways, leading to downstream effects .
Pharmacokinetics
In silico studies on similar compounds have emphasized their reliable pharmacokinetic properties .
Result of Action
Related compounds have been shown to exhibit a decrease in viral gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)piperidin-3-ol typically involves the reduction of 3-(Trifluoromethyl)pyridine. This reduction can be achieved using various catalysts such as cobalt, ruthenium, and nickel-based nanocatalysts . The reaction conditions often include hydrogenation under mild conditions to ensure regioselectivity and high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process starting from readily available precursors. The use of vapor-phase reactors with catalyst fluidized-bed phases is common to optimize the reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)piperidin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reduction, iodosylbenzene for oxidation, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed:
Scientific Research Applications
3-(Trifluoromethyl)piperidin-3-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-(Trifluoromethyl)pyridine: A precursor in the synthesis of 3-(Trifluoromethyl)piperidin-3-ol.
Trifluoromethylpyridines: These compounds share similar chemical properties and are used in the synthesis of pharmaceuticals and agrochemicals.
Fluorinated Pyridines: These compounds exhibit unique physical and chemical properties due to the presence of fluorine atoms and are used in various industrial applications.
Uniqueness: this compound is unique due to its specific structural features, including the presence of both a piperidine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(trifluoromethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(11)2-1-3-10-4-5/h10-11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCISXSIATSHKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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